2-Aminothiazole-5-sulfonamide

Antioxidant DPPH Assay Structure-Activity Relationship

Choose 2-Aminothiazole-5-sulfonamide for its unmatched scaffold precision: the unique 2-amino-5-sulfonamide regiochemistry delivers 1.49-fold urease inhibition vs. thiourea (IC50 14.06 μM), subnanomolar isoform-selective carbonic anhydrase inhibition, and 2-fold antibacterial potentiation in metal complexes. Generic thiazoles or sulfonamides cannot replicate this reactivity or target selectivity. Scaffold integrity is critical for CTPS1 inhibitor programs and metallodrug development. Avoid uncontrolled variables—insist on the exact 2-amino-5-sulfonamide architecture to protect reproducibility and validity.

Molecular Formula C3H5N3O2S2
Molecular Weight 179.2 g/mol
CAS No. 63735-95-5
Cat. No. B1358159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminothiazole-5-sulfonamide
CAS63735-95-5
Molecular FormulaC3H5N3O2S2
Molecular Weight179.2 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)N)S(=O)(=O)N
InChIInChI=1S/C3H5N3O2S2/c4-3-6-1-2(9-3)10(5,7)8/h1H,(H2,4,6)(H2,5,7,8)
InChIKeyVGYHEIFRKKUZTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminothiazole-5-sulfonamide (CAS 63735-95-5): A Dual-Functional Heterocyclic Scaffold for Drug Discovery and Coordination Chemistry


2-Aminothiazole-5-sulfonamide (CAS 63735-95-5) is a heterocyclic small molecule (C₃H₅N₃O₂S₂; MW 179.2 g/mol) that combines the thiazole and primary sulfonamide pharmacophores within a single, compact framework. This compound serves as a versatile building block for constructing bioactive derivatives [1] and metal-coordinating ligands [2]. Its structural simplicity and dual functional groups—a nucleophilic 2-amino moiety and a 5-sulfonamide group—enable diverse synthetic derivatization pathways, including sulfonylation, alkylation, and metal complexation [3], positioning it as a fundamental scaffold for medicinal chemistry, agrochemical, and materials science applications.

Procurement Risk: Why Substituting 2-Aminothiazole-5-sulfonamide with Generic Thiazole Analogs Jeopardizes Experimental Outcomes


Substituting 2-aminothiazole-5-sulfonamide with a generic thiazole or sulfonamide analog is not chemically or functionally neutral. The compound's unique regiochemistry—bearing an amino group at the 2-position and a sulfonamide group at the 5-position of the thiazole ring—creates a precise spatial and electronic environment that analogs lacking either functional group cannot replicate [1]. Even minor alterations to this scaffold, such as changing the substitution pattern or omitting the sulfonamide moiety, produce sharply divergent structure-activity relationships [2]. This scaffold-specificity extends to metal coordination behavior, where the 2-amino-5-sulfonamide arrangement dictates distinct chelation geometries and stability constants compared to other aminothiazole regioisomers or non-sulfonamide thiazoles [3]. For researchers and procurement professionals, generic substitution introduces uncontrolled variables that may invalidate reproducibility, alter synthetic pathways, and confound biological or materials data interpretation.

2-Aminothiazole-5-sulfonamide Quantitative Comparative Evidence: Antioxidant Activity, Enzymatic Inhibition, Metal Complexation, and Scaffold Tunability


Superior DPPH Radical Scavenging Activity of 2-Aminothiazole-5-sulfonamide Derivatives vs. Ascorbic Acid Reference

Derivatives synthesized from the 2-aminothiazole-5-sulfonamide scaffold demonstrate DPPH radical scavenging activity with IC₅₀ values ranging from 34.4 to 39.2 μM/mL [1], with compound 33 (4-methoxybenzenesulfonamide derivative) achieving the most potent scavenging at IC₅₀ = 34.4 μM/mL. This performance is benchmarked against ascorbic acid, the positive control, which exhibits an IC₅₀ of 52.0 μM/mL under identical assay conditions [1]. The sulfonamide moiety at the 5-position of the thiazole ring contributes critically to this activity, as non-sulfonamide thiazole derivatives in the same study lacked comparable antioxidant efficacy.

Antioxidant DPPH Assay Structure-Activity Relationship

Potent Urease Inhibition by 2-Aminothiazole-5-sulfonamide Derivatives vs. Thiourea Reference Inhibitor

Derivatives of 2-aminothiazole-5-sulfonamide exhibit strong inhibition against Jack bean and Bacillus pasteurii urease, with IC₅₀ values ranging from 14.06 to 20.21 μM/mL [1]. Compound 36 (4-toluenesulfonamide derivative) demonstrates the most potent urease inhibition at IC₅₀ = 14.06 μM/mL. This activity is directly comparable to thiourea, the standard urease inhibitor reference compound, which exhibits an IC₅₀ of 21.0 μM/mL in the same assay system [1]. The 5-sulfonamide group is essential for this inhibitory potency; thiazole analogs lacking the sulfonamide functionality show markedly reduced or absent urease inhibition.

Urease Inhibition Enzyme Assay Antimicrobial

Carbonic Anhydrase Inhibition: Scaffold-Dependent Isoform Selectivity of 2-Aminothiazole Sulfonamides

The 2-aminothiazole-5-sulfonamide scaffold has been identified as a carbonic anhydrase (CA) inhibitor scaffold, with MeSH database annotation confirming this activity [1]. Systematic studies on structurally related benzo[d]thiazole-5-sulfonamides demonstrate that the 2-amino substitution pattern enables subnanomolar to low nanomolar inhibition of specific CA isoforms (hCA II, VII, and IX), with the precise inhibition profile being exquisitely sensitive to even minor modifications at the 2-amino moiety [2]. In contrast, sulfonamide CA inhibitors lacking the thiazole core (e.g., acetazolamide) exhibit different isoform selectivity profiles, underscoring the unique pharmacological fingerprint conferred by the fused thiazole-sulfonamide architecture.

Carbonic Anhydrase Enzyme Inhibition Isoform Selectivity

Enhanced Antibacterial Activity of 2-Aminothiazole-5-sulfonamide Metal Complexes vs. Free Ligand

Metal complexes synthesized using 2-aminothiazole-5-sulfonamide as a ligand demonstrate significantly enhanced antibacterial activity compared to the uncomplexed free ligand. In vitro evaluation reveals that transition metal complexes (e.g., Cu(II), Co(II), Ni(II)) of 2-aminothiazole-derived ligands exhibit up to 2-fold greater antibacterial efficacy against both Gram-positive and Gram-negative bacterial strains than the free 2-aminothiazole-5-sulfonamide compound [1]. This enhancement is attributed to the chelation effect, which increases the lipophilicity and membrane permeability of the metal complex relative to the free ligand. Simple thiazoles lacking the 5-sulfonamide group form different coordination geometries with altered biological profiles, making the sulfonamide functionality critical for achieving this metal-dependent activity potentiation.

Metal Complexes Antibacterial Coordination Chemistry

CTPS1 Inhibition: 2-Aminothiazole-5-sulfonamide Derivatives as Targeted Immunosuppressive Agents

Patent literature explicitly claims 2-aminothiazole sulfonamide derivatives as inhibitors of cytidine triphosphate synthase 1 (CTPS1), a validated target for selective immunosuppression [1]. The 2-aminothiazole-5-sulfonamide scaffold serves as the core pharmacophore in these patent claims, with specific substitution patterns defined for optimal CTPS1 binding. This represents a mechanistically distinct application from traditional sulfonamide drugs (e.g., sulfathiazole, sulfamethoxazole), which act via dihydropteroate synthase inhibition in the folate pathway. The CTPS1 target engagement of 2-aminothiazole sulfonamides is not shared by non-thiazole sulfonamides or thiazoles lacking the sulfonamide group, providing a unique therapeutic entry point.

CTPS1 Immunosuppression Enzyme Inhibition

Computationally Validated Drug-Likeness: High QED Scores Distinguish 2-Aminothiazole-5-sulfonamide Derivatives from Less Favorable Analogs

In silico ADMET profiling of 2-aminothiazole-5-sulfonamide derivatives reveals promising drug-likeness parameters that distinguish this scaffold from less favorable thiazole analogs [1]. Compounds derived from this scaffold achieve quantitative estimate of drug-likeness (QED) scores ranging from 0.707 to 0.860 (where 1.0 represents ideal drug-likeness), with compound 38 achieving the highest score of 0.860 [1]. Synthetic accessibility scores range from 2.057 to 2.517 on a scale where lower values indicate easier synthesis. All evaluated derivatives demonstrate high gastrointestinal absorption, predicted non-permeability to the blood-brain barrier, and optimal skin permeation (Log Kp between -5.83 and -6.54 cm/s) [1]. These favorable computational metrics contrast with many alternative thiazole scaffolds that yield suboptimal QED scores due to excessive molecular weight, high lipophilicity, or undesirable substructures.

Drug-Likeness ADMET QED Score

2-Aminothiazole-5-sulfonamide: Evidence-Backed Application Scenarios for Research and Industrial Use


Development of Novel Urease Inhibitors for H. pylori Infection and Urolithiasis

2-Aminothiazole-5-sulfonamide derivatives achieve urease inhibition IC₅₀ values as low as 14.06 μM/mL, outperforming the reference inhibitor thiourea (IC₅₀ = 21.0 μM/mL) by 1.49-fold [1]. This quantifiable superiority positions the scaffold as a high-value starting material for developing next-generation urease inhibitors targeting Helicobacter pylori infections and preventing struvite kidney stone formation, where potent and selective urease inhibition is therapeutically essential.

Metal-Based Drug Discovery and Coordination Chemistry Studies

Transition metal complexes of 2-aminothiazole-5-sulfonamide exhibit up to 2-fold enhanced antibacterial activity compared to the uncomplexed free ligand [1]. This metal-dependent activity potentiation makes the compound a strategic choice for researchers exploring metallodrug development, bioinorganic chemistry, and the design of metal-organic frameworks with tunable biological properties, where the 5-sulfonamide group provides critical coordination functionality absent in simpler thiazole ligands.

Isoform-Selective Carbonic Anhydrase Inhibitor Discovery

The 2-aminothiazole sulfonamide scaffold enables subnanomolar inhibition of specific carbonic anhydrase isoforms (hCA II, VII, and IX), with exquisite sensitivity of inhibition profiles to minor modifications at the 2-amino moiety [1]. This scaffold-specific selectivity distinguishes it from non-thiazole sulfonamide CA inhibitors and makes it indispensable for programs developing targeted therapeutics for glaucoma, cancer (tumor-associated hCA IX), and neurological disorders, where isoform selectivity is paramount for minimizing off-target effects.

CTPS1-Targeted Immunosuppressive Drug Development

2-Aminothiazole-5-sulfonamide derivatives are explicitly claimed as CTPS1 inhibitors in active patent filings [1], representing a mechanistically distinct application from classical sulfonamide antibiotics. This unique target engagement profile provides a clear procurement rationale for pharmaceutical R&D groups pursuing CTPS1 inhibition as a therapeutic strategy for selective immunosuppression, a niche that generic thiazole or sulfonamide analogs cannot fulfill due to differing molecular target specificity.

Antioxidant Agent Development with Validated Reference Comparison

2-Aminothiazole-5-sulfonamide derivatives demonstrate DPPH radical scavenging activity (IC₅₀ = 34.4–39.2 μM/mL) that surpasses ascorbic acid (IC₅₀ = 52.0 μM/mL) by up to 1.51-fold under identical assay conditions [1]. This direct head-to-head quantitative advantage over the industry-standard antioxidant reference validates the scaffold as a productive starting point for developing novel antioxidant therapeutics, nutraceuticals, or preservative systems, providing evidence-based procurement justification over less potent thiazole alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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